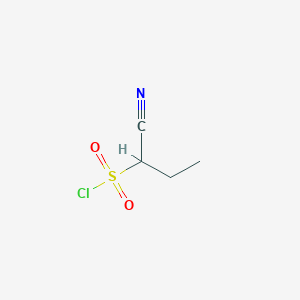
4-Bromo-3-(hydroxymethyl)benzonitrile
Descripción general
Descripción
4-Bromo-3-(hydroxymethyl)benzonitrile is a synthetic organic compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.04300 .
Synthesis Analysis
The synthesis of this compound involves a one-pot synthesis process .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 .Chemical Reactions Analysis
This compound is used as an intermediate in the production of other compounds .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The compound is stored at room temperature in a dry, sealed environment .Aplicaciones Científicas De Investigación
1. Photosynthesis Inhibition Studies
4-Bromo-3-(hydroxymethyl)benzonitrile and related compounds, including bromoxynil, have been investigated for their effects on photosynthetic parameters in plants like spinach and wheat. They show differing efficacies at the chloroplast level and can inhibit chlorophyll forms that absorb longer wavelengths, leading to changes in energy migration and chloroplast ultrastructure (Szigeti, Tóth, & Paless, 1982).
2. Potential in Cancer Treatment
Research on a family of compounds including this compound has demonstrated significant activity against colorectal and triple-negative breast cancer cells. These compounds, characterized by the formula [Fe(η5-C5H5)(CO)(PPh3)(NCR)], exhibit cytotoxicity in micromolar ranges and show potential for targeted cancer therapy (Pilon et al., 2020).
3. Environmental Impact and Degradation Studies
The benzonitrile herbicides, including those structurally related to this compound, have been studied for their environmental impact. Microbial degradation pathways and the role of degrader organisms in soil and subsurface environments are critical for understanding the persistence and ecological effects of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).
4. Vibrational Spectra Analysis
The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory (DFT). These studies provide insights into the fundamental vibrational frequencies and intensity of vibrational bands, which are critical for understanding the molecular structure and interactions of these compounds (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
5. Magnetic and Dynamic Properties
The magnetic and dynamic properties of halogen-containing benzonitriles, including 4-bromo benzonitrile, have been explored using E.P.R. and zero-field odmr. These studies provide insights into the effects of bromo substitution on molecular energies and spin densities, enhancing our understanding of these compounds at the molecular level (Niizuma, Kwan, & Hirota, 1978).
Propiedades
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWOMLQLUYQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696094 | |
| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905710-66-9 | |
| Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)
![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

